molecular formula C11H8N2OS B2628375 3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile CAS No. 477871-05-9

3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile

Cat. No.: B2628375
CAS No.: 477871-05-9
M. Wt: 216.26
InChI Key: OEPSCFGAQZUCOE-UHFFFAOYSA-N
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Description

3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile is an organic compound with the molecular formula C11H8N2OS It is a heterocyclic compound containing both pyrrole and thiophene rings, which are fused to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile typically involves the condensation of 3-(1H-pyrrol-1-yl)-2-thiophenecarboxaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-furyl]-propanenitrile
  • 3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-pyridyl]-propanenitrile
  • 3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-benzyl]-propanenitrile

Uniqueness

3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of various heterocyclic compounds and enhances its potential biological activities .

Properties

IUPAC Name

3-oxo-3-(3-pyrrol-1-ylthiophen-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c12-5-3-10(14)11-9(4-8-15-11)13-6-1-2-7-13/h1-2,4,6-8H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPSCFGAQZUCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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